molecular formula C10H15Cl2N3 B109795 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride CAS No. 77145-61-0

4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride

Cat. No. B109795
CAS RN: 77145-61-0
M. Wt: 248.15 g/mol
InChI Key: FUMINTAAUJUVMP-UHFFFAOYSA-N
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Description

4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride is a bioactive small molecule . It is also known as SR 57227A . It is used in scientific research .


Molecular Structure Analysis

The empirical formula of 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride is C10H14ClN3·HCl . The molecular weight is 248.15 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride include a molecular weight of 248.15 . Unfortunately, other specific physical and chemical properties such as density, melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Cancer Treatment Research

4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride has been explored for its potential in cancer treatment. A study by ロバート ヘンリー and ジェームズ (2006) discusses a compound that inhibits Aurora A, a kinase involved in cell division, suggesting potential utility in cancer therapies (ロバート ヘンリー, ジェームズ, 2006).

Synthesis of Pharmaceutical Intermediates

Shen Li (2012) focused on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, a compound used for treating stomach ulcers. This research highlights the role of 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride in pharmaceutical synthesis (Shen Li, 2012).

Development of 5-HT3 Receptor Agonists

A. Bachy et al. (1993) explored SR 57227A (4-amino-(6-chloro-2-pyridyl)-1 piperidine hydrochloride) as a potent agonist at peripheral and central 5-HT3 receptors, both in vitro and in vivo. This compound may be useful in characterizing the neuropharmacological effects produced by the stimulation of these receptors (Bachy et al., 1993).

Synthesis of Pyrimidine and Pyridine Derivatives

Research by A. Amr et al. (2008) involved the synthesis of pyrimidine and pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing potential analgesic and antiparkinsonian activities (Amr et al., 2008).

Synthesis of c-Met/ALK Inhibitors

Jingrong Li et al. (2013) designed and synthesized novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

Antibacterial Compounds

Research by Ram C.Merugu et al. (2010) focused on the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones (Merugu et al., 2010).

properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMINTAAUJUVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045201
Record name SR 57227A hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride

CAS RN

77145-61-0
Record name 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77145-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 57227A hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SR-57227A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW45B79UZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Nakamura, M Kondo, Y Koyama… - … and biophysical research …, 2019 - Elsevier
The serotonin (5-hydroxytryptamine) type 3 (5-HT 3 ) receptors are transmembrane ligand-gated ion channels. Although several 5-HT 3 receptor agonists have been used as preclinical …
Number of citations: 7 www.sciencedirect.com
M Dukat - … Medicinal Chemistry-Central Nervous System Agents, 2004 - ingentaconnect.com
It has been nearly 50 years since Gaddum and Picarelli characterized serotonin M-receptors using an isolated guinea pig ileum preparation; M-receptors, known today as 5-HT3 …
Number of citations: 23 www.ingentaconnect.com
M Kondo, Y Koyama, Y Nakamura, S Shimada - Molecular psychiatry, 2018 - nature.com
Depression is a common mental disorder affecting around 350 million people worldwide. Although selective serotonin reuptake inhibitors (SSRIs) are the most widely used …
Number of citations: 36 www.nature.com
XP Huang, V Setola, PN Yadav, JA Allen… - Molecular …, 2009 - ASPET
Drug-induced valvular heart disease (VHD) is a serious side effect of a few medications, including some that are on the market. Pharmacological studies of VHD-associated medications …
Number of citations: 135 molpharm.aspetjournals.org
X Liang, VL Arvanov, RY Wang - Synapse, 1998 - Wiley Online Library
The techniques of intracellular recording and single‐electrode voltage‐clamp were used to study the effect of serotonin (5‐HT) and the selective 5‐HT 3 receptor agonist SR 57227A on …
Number of citations: 32 onlinelibrary.wiley.com
JF Perez, MJ Sanderson - The Journal of general physiology, 2005 - rupress.org
Increased resistance of the small blood vessels within the lungs is associated with pulmonary hypertension and results from a decrease in size induced by the contraction of their …
Number of citations: 120 rupress.org
JF Perez, MJ Sanderson - The Journal of general physiology, 2005 - rupress.org
Increased resistance of airways or blood vessels within the lung is associated with asthma or pulmonary hypertension and results from contraction of smooth muscle cells (SMCs). To …
Number of citations: 233 rupress.org
QJ Zhang, LB Li, XL Niu, J Liu, ZH Gui, JJ Feng, U Ali… - Brain research, 2011 - Elsevier
In the present study, effect of SR 57227A, a selective 5-hydroxytryptamine-3 (5-HT 3 ) receptor agonist, on the firing activity of pyramidal neurons in the medial prefrontal cortex (mPFC) …
Number of citations: 33 www.sciencedirect.com
P Musienko, R Van Den Brand… - Journal of …, 2011 - Soc Neuroscience
Descending monoaminergic inputs markedly influence spinal locomotor circuits, but the functional relationships between specific receptors and the control of walking behavior remain …
Number of citations: 184 www.jneurosci.org
MMM Verheij, JV Veenvliet, T Groot Kormelink… - …, 2009 - Springer
Rationale The mechanisms underlying individual differences in the response to serotonergic drugs are poorly understood. Rat studies may contribute to our knowledge of the neuronal …
Number of citations: 21 link.springer.com

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